molecular formula C20H16N4O2S B2361055 1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1207016-97-4

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2361055
CAS RN: 1207016-97-4
M. Wt: 376.43
InChI Key: NPUUYAHBQDOXKG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, also known as BTOU, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTOU is a urea derivative that contains an oxadiazole ring and a thiophene ring, which are known to exhibit various biological activities.

Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These compounds can form protective layers on metal surfaces, significantly enhancing resistance to corrosion in acidic environments. The adsorption of these inhibitors on mild steel has been described by the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activity

Synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antioxidant activity have been explored, highlighting the potential of these compounds in mitigating oxidative stress, which is a factor in many chronic diseases (George, Sabitha, Kumar, & Ravi, 2010).

Versatile Condensing Agents

Certain 1,3,4-oxadiazole derivatives act as novel and reactive condensing agents, facilitating the synthesis of a wide range of compounds including amides, esters, ureas, and polyamides under mild conditions. This application is significant for polymer chemistry and materials science (Saegusa, Watanabe, & Nakamura, 1989).

Antimicrobial and Cytotoxic Activities

The synthesis of novel urea derivatives linked to 1,3,4-oxadiazole structures has shown promising antimicrobial activity against various bacterial strains and fungal pathogens, as well as cytotoxicity against cancer cell lines, suggesting potential for pharmaceutical development (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Urease Inhibition

Research has identified 1,3,4-oxadiazole molecules as potent urease inhibitors, which could have applications in treating diseases related to the urease enzyme, such as certain types of bacterial infections and urolithiasis (Akhtar, Rehman, Siddiqa, Abbasi, Rasool, Lodhi, Nafeesa, & Khan, 2014).

Insect Growth Regulation

The structural elucidation of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea has provided insights into its function as a novel insect-growth regulator. Understanding the crystal structure aids in the design of more effective compounds for pest control (Zhong, Zhixiang, Gonghua, Xu-hong, & Jie, 1999).

Synthesis of Novel Urea Derivatives

The development of new synthetic pathways to create benzhydryl-phenylureas has expanded the toolbox of organic chemistry, enabling the production of compounds with potential applications in medicinal chemistry and material sciences (Muccioli, Wouters, Poupaert, Norberg, Poppitz, Scriba, & Lambert, 2003).

properties

IUPAC Name

1-benzhydryl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-12-7-13-27-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUUYAHBQDOXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

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